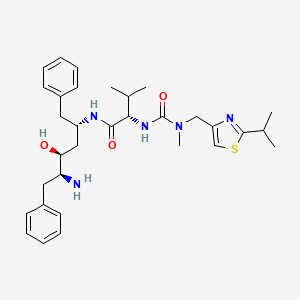

Desthiazolylmethyloxycarbonyl Ritonavir

Overview

Description

Ritonavir is an HIV protease inhibitor that is widely used in combination with other antiviral agents to enhance their efficacy. The metabolites of ritonavir are formed through its biotransformation in the body, primarily involving the cytochrome P450 enzyme system, particularly CYP3A4 and to a lesser extent CYP2D6 . These metabolites play a crucial role in the pharmacokinetics and pharmacodynamics of ritonavir.

Mechanism of Action

Target of Action

The primary target of the Ritonavir Metabolite is the Cytochrome P450 3A4 (CYP3A4) enzyme . CYP3A4 is a crucial enzyme involved in the metabolism of a wide range of endogenous and xenobiotic substances, including hormones, bile acids, sterols, and many drugs .

Mode of Action

Ritonavir Metabolite acts as a potent mechanism-based inactivator of CYP3A4 . It irreversibly blocks CYP3A4 through several proposed mechanisms :

Biochemical Pathways

Ritonavir Metabolite affects the CYP3A4-mediated biotransformation pathway . By inhibiting CYP3A4, it reduces the metabolism of concomitantly administered protease inhibitors, thereby enhancing their bioavailability . This inhibition can lead to increased peak and trough plasma drug concentrations of other protease inhibitors .

Pharmacokinetics

Ritonavir Metabolite exhibits unique ADME (Absorption, Distribution, Metabolism, and Excretion) properties . It is a potent CYP3A4 inhibitor, which results in renal elimination becoming the primary route of elimination when dosed concomitantly . Ritonavir’s inhibition of CYP3A4 reduces the metabolism of concomitantly administered protease inhibitors, changing their pharmacokinetic parameters . This results in increased bioavailability of the boosted protease inhibitor .

Result of Action

The molecular and cellular effects of Ritonavir Metabolite’s action primarily involve the inhibition of CYP3A4 . This inhibition leads to increased systemic concentrations of drugs metabolized by CYP3A4, enhancing their therapeutic efficacy .

Action Environment

The action of Ritonavir Metabolite can be influenced by various environmental factors. For instance, the presence of other drugs that are substrates, inhibitors, or inducers of CYP3A4 can affect the inhibitory action of Ritonavir Metabolite . Furthermore, patient-specific factors such as genetic polymorphisms in CYP3A4 can also influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Ritonavir Metabolite interacts with various enzymes and proteins, most notably the CYP3A4 enzyme . It inhibits the CYP3A4-mediated metabolism of other protease inhibitors, thereby increasing their plasma concentrations . This interaction enhances the efficacy of these inhibitors in the treatment of diseases such as HIV .

Cellular Effects

The effects of Ritonavir Metabolite on cells are significant. It interferes with the reproductive cycle of HIV, thereby inhibiting the virus’s ability to proliferate . Additionally, it influences cellular function by altering the metabolism of other protease inhibitors, which can impact cell signaling pathways and gene expression .

Molecular Mechanism

Ritonavir Metabolite exerts its effects at the molecular level through several mechanisms. It binds to and inhibits CYP3A4, blocking the enzyme irreversibly . This inhibition results in increased plasma concentrations of other protease inhibitors, enhancing their antiviral activity .

Temporal Effects in Laboratory Settings

Over time, the effects of Ritonavir Metabolite can change. For instance, it exhibits absorption-limited nonlinear pharmacokinetics . Its influence on the metabolism of other protease inhibitors can also vary, affecting their stability and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Ritonavir Metabolite can vary with different dosages in animal models . For instance, it has been shown to prevent severe COVID-19 in animal models when administered at a human effect size-equivalent dose .

Metabolic Pathways

Ritonavir Metabolite is involved in several metabolic pathways. It is primarily metabolized by the CYP3A subfamily through N-demethylation, hydroxylation of the isopropyl side chain, and oxidation and cleavage of the terminal isopropyl-thiazole group .

Transport and Distribution

Ritonavir Metabolite is transported and distributed within cells and tissues in a manner that is influenced by its interactions with the CYP3A4 enzyme . Its inhibition of CYP3A4 can affect its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of Ritonavir Metabolite is largely determined by its interactions with the CYP3A4 enzyme . As a potent inhibitor of CYP3A4, it can be found in areas of the cell where this enzyme is present . Its activity and function can be influenced by this localization, as well as by any targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ritonavir metabolites involves the metabolic pathways in the liver. The primary metabolite, isopropylthiazole oxidation derivative, is formed through the oxidation of the isopropylthiazole moiety . This process is facilitated by the cytochrome P450 enzymes.

Industrial Production Methods: Industrial production of ritonavir metabolites is not typically performed as these metabolites are naturally produced in the body following the administration of ritonavir. in vitro studies and laboratory synthesis can be conducted to study these metabolites using liver microsomes and recombinant enzymes .

Chemical Reactions Analysis

Types of Reactions: Ritonavir undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Catalyzed by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6.

N-dealkylation: Involves the removal of an alkyl group, facilitated by the same enzymes.

Major Products:

Isopropylthiazole oxidation derivative: The major metabolite formed through oxidation.

Reactive isocyanate intermediate: Formed through N-dealkylation.

Scientific Research Applications

Ritonavir metabolites have significant applications in scientific research:

Chemistry: Used to study the metabolic pathways and enzyme interactions involved in drug metabolism.

Biology: Helps in understanding the biological effects and toxicity of ritonavir and its metabolites.

Medicine: Plays a role in optimizing the pharmacokinetic profiles of antiviral therapies.

Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.

Comparison with Similar Compounds

Cobicistat: Another pharmacokinetic enhancer used in combination with antiretroviral drugs.

Lopinavir: Often used in combination with ritonavir for its enhanced efficacy.

Uniqueness of Ritonavir Metabolites: Ritonavir metabolites are unique due to their potent inhibition of CYP3A4, which is not as pronounced in similar compounds like cobicistat . This makes ritonavir a more effective booster in combination therapies for HIV and other viral infections .

Biological Activity

Desthiazolylmethyloxycarbonyl Ritonavir (DTMCR) is a notable metabolite of Ritonavir, an HIV protease inhibitor. Understanding the biological activity of DTMCR is crucial as it offers insights into its pharmacological properties and potential therapeutic applications. This article provides a comprehensive overview of DTMCR's biological activity, including its interaction with cytochrome P450 enzymes, its efficacy in clinical settings, and relevant case studies.

Ritonavir primarily functions as a potent inhibitor of HIV-1 protease, but it also significantly interacts with cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism. DTMCR, as a metabolite, exhibits distinct binding characteristics to CYP3A4 compared to Ritonavir.

- Binding Affinity : DTMCR binds to CYP3A4 reversibly and with approximately 70-fold weaker affinity than Ritonavir. The dissociation constant () for DTMCR is higher than that of Ritonavir, indicating that while it can still interact with the enzyme, it does so less effectively .

- Inhibition Mechanism : Research indicates that Ritonavir acts as a high-affinity type II ligand that irreversibly binds to CYP3A4, causing significant changes in the enzyme's redox properties. In contrast, DTMCR's binding is characterized by a biphasic reaction pattern across varying concentrations, suggesting a different kinetic profile .

Comparative Binding Data

The following table summarizes key binding characteristics of DTMCR and Ritonavir to CYP3A4:

| Compound | Type of Binding | Binding Affinity () | Mechanism of Action |

|---|---|---|---|

| Ritonavir | Irreversible | 50 nM | Type II ligand; lowers heme redox potential |

| DTMCR | Reversible | 0.43 μM | Weaker interaction; dissociates under dilution |

Clinical Efficacy and Case Studies

The clinical relevance of DTMCR has been explored in various studies, particularly regarding its effectiveness in treating conditions like COVID-19. However, evidence suggests limited efficacy.

- COVID-19 Treatment Trials : In the RECOVERY trial involving hospitalized patients with COVID-19, the combination therapy of lopinavir-ritonavir did not show significant clinical benefits compared to standard care. The primary outcome of 28-day mortality rates was similar between treatment groups, indicating that while Ritonavir has antiviral properties, its metabolite DTMCR may not enhance therapeutic outcomes in this context .

- Adverse Effects : Patients treated with lopinavir-ritonavir experienced gastrointestinal symptoms more frequently than those receiving standard care. This highlights the importance of monitoring adverse effects when considering therapies involving these compounds .

Research Findings

Recent studies have focused on elucidating the pharmacokinetics and dynamics of DTMCR:

- Spectroscopic Studies : Research utilizing spectroscopic techniques has shown that DTMCR does not significantly alter NADPH consumption by cytochrome P450 reductase but does affect electron flow within CYP3A4. This suggests that while DTMCR interacts with CYP3A4, it may not have the same profound inhibitory effects as Ritonavir .

- Metabolic Pathways : The metabolic pathway leading to the formation of DTMCR involves the removal of the thiazole moiety from Ritonavir, which alters its biological activity and interaction profile with CYP3A4 .

Properties

IUPAC Name |

(2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H45N5O3S/c1-21(2)29(36-32(40)37(5)19-26-20-41-31(35-26)22(3)4)30(39)34-25(16-23-12-8-6-9-13-23)18-28(38)27(33)17-24-14-10-7-11-15-24/h6-15,20-22,25,27-29,38H,16-19,33H2,1-5H3,(H,34,39)(H,36,40)/t25-,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKWCORIMSRQGZ-AMEOFWRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H45N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00466763 | |

| Record name | UNII-34F916N28Z | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176655-55-3 | |

| Record name | A-98498 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176655553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNII-34F916N28Z | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-98498 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34F916N28Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.